(Z)-2-hydroxy-N'-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)benzohydrazide
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Overview
Description
“(Z)-2-hydroxy-N’-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)benzohydrazide” is a complex organic compound . It has been studied for its various properties and potential applications in different fields .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present . It includes a thioxothiazolidinone ring, a benzylidene group, and a methoxy group . The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Supramolecular Structures
Research has been conducted on the supramolecular structures of thioxothiazolidinone derivatives, which share a structural motif with the compound . These studies reveal how hydrogen bonding, alongside C-H...pi and N-H...O interactions, contributes to the formation of complex supramolecular assemblies, highlighting the potential for these compounds in materials science and nanochemistry (Delgado et al., 2005).
Antimicrobial Activity
A variety of thiazolidinone derivatives, including those with methoxybenzylidene groups, have demonstrated antimicrobial efficacy against gram-positive and gram-negative bacteria. This suggests their potential use in developing new antimicrobial agents. For instance, some derivatives have shown compatibility with standard drugs like Ampicillin, indicating their relevance in addressing antimicrobial resistance (PansareDattatraya & Devan, 2015).
Anticancer Activity
Research into thiazolidinone compounds with benzothiazole moieties has revealed their potential in anticancer drug development. Certain derivatives exhibit significant activity against a range of cancer cell lines, including leukemia, melanoma, and lung cancer, highlighting the compound class's promise in oncology (Havrylyuk et al., 2010).
Molecular Interaction Studies
Studies on Schiff base compounds derived from benzohydrazide and sulfonohydrazide have elucidated their interactions with biological molecules such as DNA. These interactions, characterized by intercalation modes, suggest potential applications in biotechnology and pharmaceutical sciences, particularly in the design of drugs targeting genetic materials (Sirajuddin et al., 2013).
Catalytic Properties
Research on benzohydrazone compounds and their complexes has explored their catalytic properties. For instance, oxovanadium(V) complexes with benzohydrazide ligands exhibit effective catalysis in sulfoxidation reactions. This suggests potential applications in synthetic chemistry and industrial processes, where such catalytic activities can facilitate the production of sulfoxides (Wang et al., 2013).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. It could be interesting to explore its potential as a corrosion inhibitor , its biological activities , and other possible uses. More research is needed to fully understand the potential of this compound.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the synthesis of melanin . Tyrosinase is responsible for the oxidation of tyrosine, a critical step in melanin production .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction prevents the oxidation of tyrosine, thereby reducing melanin production .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting tyrosinase . This inhibition disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production . As a result, the compound can attenuate α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in melanoma cells .
Result of Action
The inhibition of tyrosinase by this compound leads to a decrease in melanin production . This reduction can help manage conditions associated with excessive melanin accumulation, such as hyperpigmentation, age spots, and melasma spots on the skin .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins .
Molecular Mechanism
It is possible that it may interact with biomolecules, inhibit or activate enzymes, and alter gene expression .
Dosage Effects in Animal Models
The effects of different dosages of (Z)-2-hydroxy-N’-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)benzohydrazide in animal models have not been reported .
Properties
IUPAC Name |
2-hydroxy-N'-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-32-17-12-10-16(11-13-17)15-20-23(31)27(24(33)34-20)14-6-2-3-9-21(29)25-26-22(30)18-7-4-5-8-19(18)28/h4-5,7-8,10-13,15,28H,2-3,6,9,14H2,1H3,(H,25,29)(H,26,30)/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKYMMWOEVAVDK-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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